Cas no 1187928-16-0 (5-Iodo-2,3-dihydro-1H-indole Hydrochloride)

5-Iodo-2,3-dihydro-1H-indole Hydrochloride is a halogenated indoline derivative commonly used as an intermediate in organic synthesis and pharmaceutical research. The iodine substitution at the 5-position enhances its reactivity in cross-coupling reactions, making it valuable for constructing complex heterocyclic frameworks. Its hydrochloride salt form improves stability and solubility, facilitating handling in synthetic applications. This compound is particularly useful in medicinal chemistry for the development of biologically active molecules, including CNS-targeting agents. The indoline core provides a rigid scaffold, while the iodine moiety allows for further functionalization via metal-catalyzed transformations. Its well-defined structure and synthetic versatility make it a practical building block for drug discovery and material science applications.
5-Iodo-2,3-dihydro-1H-indole Hydrochloride structure
1187928-16-0 structure
Product name:5-Iodo-2,3-dihydro-1H-indole Hydrochloride
CAS No:1187928-16-0
MF:C8H9ClIN
MW:281.5212
MDL:MFCD08752589
CID:3168019
PubChem ID:53408294

5-Iodo-2,3-dihydro-1H-indole Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 5-Iodoindoline hydrochloride
    • 5-IODO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE
    • C8H8IN.HCl
    • 3234AJ
    • SB31187
    • 1187928-16-0
    • 5-iodo-2,3-dihydro-1H-indole;hydrochloride
    • CS-0120216
    • MFCD08752589
    • 5-Iodoindolinehydrochloride
    • 5-Iodo-2,3-dihydro-1H-indole Hydrochloride
    • MDL: MFCD08752589
    • Inchi: 1S/C8H8IN.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-2,5,10H,3-4H2;1H
    • InChI Key: YPAWBLVTZISSIU-UHFFFAOYSA-N
    • SMILES: IC1C([H])=C([H])C2=C(C=1[H])C([H])([H])C([H])([H])N2[H].Cl[H]

Computed Properties

  • Exact Mass: 280.94682 g/mol
  • Monoisotopic Mass: 280.94682 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 126
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12
  • Molecular Weight: 281.52

5-Iodo-2,3-dihydro-1H-indole Hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB536945-50mg
5-Iodo-2,3-dihydro-1H-indole hydrochloride; .
1187928-16-0
50mg
€248.50 2025-03-19
eNovation Chemicals LLC
D968515-50mg
5-Iodo-2,3-dihydro-1H-indole hydrochloride
1187928-16-0 95%
50mg
$180 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1190856-250mg
5-Iodoindoline hydrochloride
1187928-16-0 97%
250mg
¥1983.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1190856-500mg
5-Iodoindoline hydrochloride
1187928-16-0 97%
500mg
¥3250.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1190856-5g
5-Iodoindoline hydrochloride
1187928-16-0 97%
5g
¥20800.00 2024-08-09
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0138S-100mg
5-Iodo-2,3-dihydro-1H-indole hydrochloride
1187928-16-0 97%
100mg
1161.82CNY 2021-05-08
Chemenu
CM130924-1g
5-iodoindoline hydrochloride
1187928-16-0 95%
1g
$235 2021-08-05
eNovation Chemicals LLC
D968515-5g
5-Iodo-2,3-dihydro-1H-indole hydrochloride
1187928-16-0 95%
5g
$1780 2024-07-28
Alichem
A199008192-1g
5-Iodoindoline hydrochloride
1187928-16-0 95%
1g
$400.00 2023-09-04
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0138S-1g
5-Iodo-2,3-dihydro-1H-indole hydrochloride
1187928-16-0 97%
1g
3375.21CNY 2021-05-08

5-Iodo-2,3-dihydro-1H-indole Hydrochloride Related Literature

Additional information on 5-Iodo-2,3-dihydro-1H-indole Hydrochloride

Introduction to 5-Iodo-2,3-dihydro-1H-indole Hydrochloride (CAS No: 1187928-16-0)

5-Iodo-2,3-dihydro-1H-indole Hydrochloride, identified by its CAS number 1187928-16-0, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indole family, a heterocyclic aromatic organic compound that has garnered considerable attention due to its diverse biological activities and applications in drug development. The presence of an iodine atom at the 5-position and a hydrochloride salt form enhances its reactivity and solubility, making it a valuable intermediate in synthetic chemistry and pharmacological studies.

The indole scaffold is well-known for its role in various natural products and bioactive molecules. It is a core structure found in numerous pharmaceuticals, including those used for treating neurological disorders, infectious diseases, and cancer. The structural versatility of indole derivatives allows for modifications at different positions, leading to compounds with tailored biological properties. In particular, 5-Iodo-2,3-dihydro-1H-indole Hydrochloride serves as a crucial building block for further functionalization, enabling the synthesis of more complex molecules with potential therapeutic benefits.

Recent advancements in medicinal chemistry have highlighted the importance of iodinated indole derivatives in drug discovery. The iodine atom at the 5-position provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are widely employed in constructing biaryl structures. These reactions are pivotal in generating novel pharmacophores with enhanced efficacy and reduced toxicity. For instance, studies have demonstrated that indole derivatives modified at the 5-position exhibit improved binding affinity to target proteins, making them promising candidates for developing next-generation therapeutics.

The hydrochloride salt form of 5-Iodo-2,3-dihydro-1H-indole Hydrochloride enhances its stability and bioavailability, which are critical factors in pharmaceutical formulations. This salt form improves solubility in aqueous media, facilitating its use in both in vitro and in vivo studies. Researchers have leveraged this compound to explore its potential in modulating various biological pathways. Notably, investigations have focused on its role in inhibiting kinases and other enzymes involved in cancer progression. The iodine atom's ability to participate in metal-catalyzed reactions has also opened avenues for developing radiolabeled probes used in diagnostic imaging.

In the realm of drug development, 5-Iodo-2,3-dihydro-1H-indole Hydrochloride has been utilized as a precursor in the synthesis of small-molecule inhibitors targeting specific disease pathways. For example, derivatives of this compound have shown promise in preclinical studies as inhibitors of tyrosine kinases, which are overexpressed in many cancers. The structural features of indole derivatives allow for precise tuning of electronic properties, enabling optimization of drug-like characteristics such as potency, selectivity, and pharmacokinetic profiles. These attributes make 5-Iodo-2,3-dihydro-1H-indole Hydrochloride an indispensable tool for medicinal chemists seeking to design innovative therapeutic agents.

The growing interest in immunotherapy has also spurred research into indole-based compounds. Studies suggest that certain indole derivatives can modulate immune responses by interacting with receptors and signaling pathways involved in inflammation and immune regulation. 5-Iodo-2,3-dihydro-1H-indole Hydrochloride, with its unique structural features, has been explored as a scaffold for developing immunomodulatory drugs. Its ability to undergo further chemical modifications allows researchers to fine-tune its interactions with biological targets, paving the way for novel immunotherapeutic strategies.

From a synthetic chemistry perspective, 5-Iodo-2,3-dihydro-1H-indole Hydrochloride exemplifies the utility of iodinated heterocycles as versatile intermediates. The compound's reactivity makes it amenable to a wide range of transformations, including nucleophilic aromatic substitutions and metal-catalyzed cyclizations. These reactions are fundamental to constructing complex molecular architectures required for advanced drug discovery programs. The hydrochloride salt form further enhances these synthetic possibilities by improving reaction yields and product isolation.

The pharmaceutical industry continues to invest heavily in exploring novel indole derivatives due to their broad spectrum of biological activities. 5-Iodo-2,3-dihydro-1H-indole Hydrochloride stands out as a key intermediate that supports this effort by providing a robust platform for structural diversification. Its incorporation into libraries of compounds has led to the identification of several hit molecules with therapeutic potential. These findings underscore the importance of high-quality intermediates like 5-Iodo-2,3-dihydro-1H-indole Hydrochloride in accelerating drug discovery pipelines.

Future research directions may focus on leveraging computational methods to predict new derivatives of 5-Iodo-2,3-dihydro-1H-indole Hydrochloride with enhanced pharmacological properties. Advances in artificial intelligence and machine learning are enabling researchers to screen vast chemical spaces efficiently, identifying promising candidates for further validation. This interdisciplinary approach holds great promise for uncovering next-generation drugs based on well-established scaffolds like indole.

In summary,5-Iodo-2,3-dihydro-1H-indole Hydrochloride (CAS No: 1187928-16-0) is a multifaceted compound with significant implications in pharmaceutical research and drug development. Its unique structural features and reactivity make it a valuable tool for synthesizing biologically active molecules with potential therapeutic applications across various diseases. As research progresses,this compound will continue to play a pivotal role in advancing our understanding of medicinal chemistry and developing innovative treatments for human health.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1187928-16-0)5-Iodo-2,3-dihydro-1H-indole Hydrochloride
A1018785
Purity:99%
Quantity:5g
Price ($):1723.0